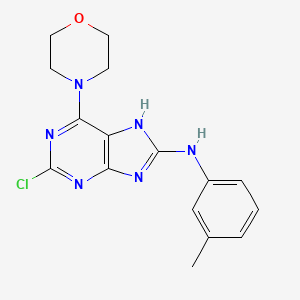
1H-Purin-8-amine, 2-chloro-N-(3-methylphenyl)-6-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purin-8-amine, 2-chloro-N-(3-methylphenyl)-6-(4-morpholinyl)- is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purin-8-amine, 2-chloro-N-(3-methylphenyl)-6-(4-morpholinyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Core: Starting from simple precursors like formamide and glycine, the purine core can be synthesized through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 2-position can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Substitution with 3-Methylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the 3-methylphenyl group is introduced.
Morpholine Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Purin-8-amine, 2-chloro-N-(3-methylphenyl)-6-(4-morpholinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or viral infections.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Purin-8-amine, 2-chloro-N-(3-methylphenyl)-6-(4-morpholinyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
1H-Purin-6-amine: A simpler purine derivative with similar biological activity.
2-Chloro-6-(4-morpholinyl)-1H-purin-8-amine: A closely related compound with slight structural differences.
N-(3-Methylphenyl)-1H-purin-8-amine: Another derivative with a different substitution pattern.
Uniqueness
1H-Purin-8-amine, 2-chloro-N-(3-methylphenyl)-6-(4-morpholinyl)- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other purine derivatives.
Propiedades
Número CAS |
682337-66-2 |
|---|---|
Fórmula molecular |
C16H17ClN6O |
Peso molecular |
344.80 g/mol |
Nombre IUPAC |
2-chloro-N-(3-methylphenyl)-6-morpholin-4-yl-7H-purin-8-amine |
InChI |
InChI=1S/C16H17ClN6O/c1-10-3-2-4-11(9-10)18-16-19-12-13(21-16)20-15(17)22-14(12)23-5-7-24-8-6-23/h2-4,9H,5-8H2,1H3,(H2,18,19,20,21,22) |
Clave InChI |
OQLGBVCHQLAULD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=NC3=C(N2)C(=NC(=N3)Cl)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)

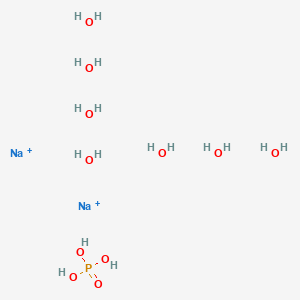

![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)
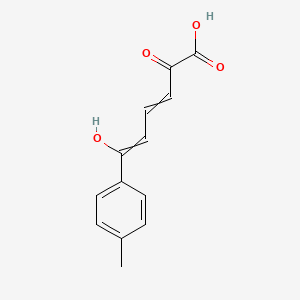
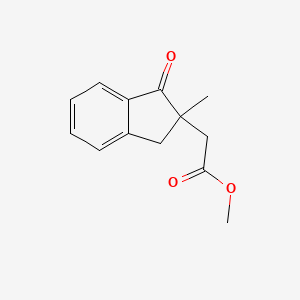
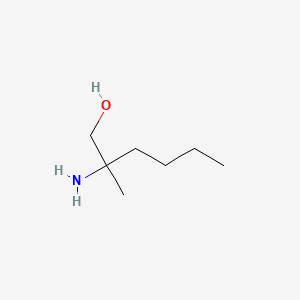

![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)
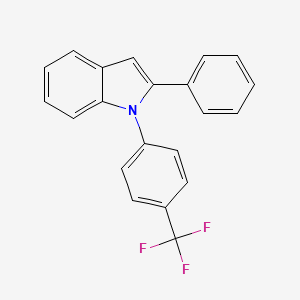

diphenylsilane](/img/structure/B12515617.png)
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)
